2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
Chemical Structure:
2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (C₁₆H₁₅BrO₃) is a substituted benzaldehyde featuring a bromine atom at position 2, a methoxy group at position 5, and a 4-methylbenzyl ether at position 4 (Figure 1). The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and coordination chemistry .
Properties
IUPAC Name |
2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFMEZNPKYBIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358158 | |
| Record name | 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340216-57-1, 6116-77-4 | |
| Record name | Benzaldehyde, 2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340216-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 5-methoxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the protection of the aldehyde group and subsequent reaction with 4-methylbenzyl bromide to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of functional groups such as the aldehyde and bromine atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 359.20 g/mol.
- Synonyms: Includes 3-Bromo-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde (IUPAC variant), MFCD02153005, and others .
- Applications : Likely used in the synthesis of bioactive molecules due to its reactive aldehyde and electron-withdrawing bromine.
Comparison with Structural Analogs
Substituent Variations on the Benzyl Ether Group
Key Insight: The electron-donating 4-methyl group in the target compound improves solubility in non-polar solvents compared to halogenated analogs, which may favor crystallization .
Functional Group Replacements
Key Insight : The triazole analog () loses bromine’s cross-coupling utility but gains bioorthogonal reactivity. The Schiff base () shifts applications to catalysis or supramolecular chemistry.
Spectral Data Comparison
Key Insight : The triazole analog’s $^1$H NMR shows distinct triazole protons (δ 7.18–7.57 ppm), absent in brominated analogs .
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